Mtp-PE;L-mtp-PE;cgp 19835
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Overview
Description
Mifamurtide, also known by its trade name Mepact, is a synthetic derivative of muramyl dipeptide. It is primarily used as an immunomodulator in the treatment of high-grade, non-metastatic osteosarcoma, a type of bone cancer that mainly affects children and young adults . Mifamurtide works by stimulating the immune system to target and destroy cancer cells .
Preparation Methods
Mifamurtide is synthesized through a series of chemical reactions that involve the coupling of muramyl dipeptide with phosphatidylethanolamine. The synthetic route typically includes the protection of functional groups, activation of carboxyl groups, and coupling reactions under controlled conditions . Industrial production methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Mifamurtide undergoes various chemical reactions, including:
Oxidation: Mifamurtide can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Mifamurtide can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mifamurtide has a wide range of scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: Mifamurtide is used to study immune system modulation and its effects on cancer cells.
Industry: Mifamurtide is produced on an industrial scale for pharmaceutical use.
Mechanism of Action
Mifamurtide exerts its effects by binding to nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors on the surface of monocytes and macrophages . This binding activates these immune cells, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) . These cytokines enhance the immune response, enabling the immune system to target and destroy cancer cells .
Comparison with Similar Compounds
Mifamurtide is unique in its ability to specifically target and activate monocytes and macrophages. Similar compounds include:
Muramyl Dipeptide: The parent compound of mifamurtide, which also activates the immune system but with less specificity and potency.
Lipopolysaccharides: These compounds can also activate immune cells but are associated with higher toxicity.
Mifamurtide stands out due to its targeted action and relatively low toxicity, making it a valuable addition to cancer treatment regimens .
Properties
IUPAC Name |
[3-[2-[2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHBNWAORSSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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